molecular formula C10H15N3O2S B3091708 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1218511-45-5

2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3091708
CAS No.: 1218511-45-5
M. Wt: 241.31 g/mol
InChI Key: ZOUDRAXEHREGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a thiazolidine derivative under controlled conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole or thiazolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and thiazolidine rings can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is unique due to its specific combination of pyrazole and thiazolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-6-3-7(2)13(12-6)4-9-11-8(5-16-9)10(14)15/h3,8-9,11H,4-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUDRAXEHREGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2NC(CS2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.